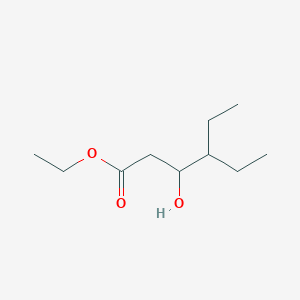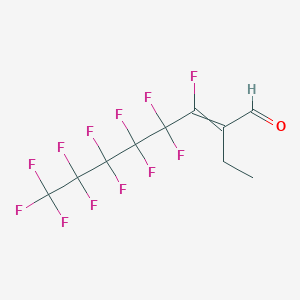
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a carbon chain. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal typically involves the fluorination of an appropriate precursor. One common method is the direct fluorination of 2-ethyl-oct-2-enal using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of fluorinated compounds while minimizing the risk of side reactions and decomposition.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid.
Reduction: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. The high electronegativity of fluorine can lead to strong interactions with biological targets, such as enzymes and receptors, potentially inhibiting or modifying their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol: Similar structure but with an alcohol group instead of an aldehyde.
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctane: Similar structure but fully saturated without the double bond.
Uniqueness
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is unique due to the presence of both an aldehyde group and multiple fluorine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
61282-83-5 |
|---|---|
Fórmula molecular |
C10H6F12O |
Peso molecular |
370.13 g/mol |
Nombre IUPAC |
2-ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal |
InChI |
InChI=1S/C10H6F12O/c1-2-4(3-23)5(11)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h3H,2H2,1H3 |
Clave InChI |
INASZJPFWJZLGH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
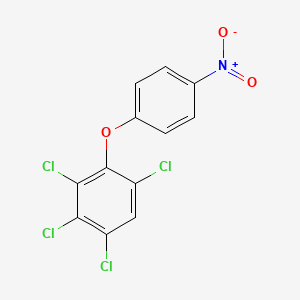
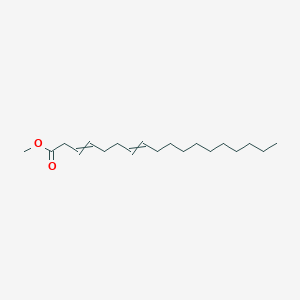
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

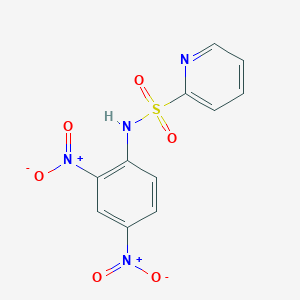
methyl}amino)benzoic acid](/img/structure/B14598032.png)






